molecular formula C11H19N3S B13344389 2-(2-Isopropyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)ethan-1-amine

2-(2-Isopropyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)ethan-1-amine

Cat. No.: B13344389
M. Wt: 225.36 g/mol
InChI Key: QSKQLSRXOLRCBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Isopropyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)ethan-1-amine is a complex organic compound featuring a unique structure that includes a thiopyrano[4,3-c]pyrazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Isopropyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)ethan-1-amine typically involves multi-step organic reactions. One common approach starts with the preparation of the thiopyrano[4,3-c]pyrazole core, followed by the introduction of the isopropyl and ethan-1-amine groups. Key steps may include:

    Formation of the Thiopyrano[4,3-c]pyrazole Core: This can be achieved through cyclization reactions involving appropriate precursors under controlled conditions.

    Introduction of Isopropyl Group: This step often involves alkylation reactions using isopropyl halides in the presence of a base.

    Attachment of Ethan-1-amine: The final step typically involves nucleophilic substitution reactions to introduce the ethan-1-amine group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

2-(2-Isopropyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)ethan-1-amine can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride to reduce any functional groups present in the molecule.

    Substitution: Nucleophilic substitution reactions can be carried out to replace specific groups within the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Alkyl halides, nucleophiles, and bases under appropriate solvent conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may result in the formation of alcohols or amines.

Scientific Research Applications

2-(2-Isopropyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)ethan-1-amine has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, enabling the development of new materials and compounds.

    Material Science: The unique structure of this compound makes it a candidate for the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2-Isopropyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)ethan-1-amine involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-Phenyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazol-3-ol: This compound shares a similar core structure but differs in the substituent groups attached to the core.

    2-(2-Isopropyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)acetic acid: Another similar compound with an acetic acid group instead of the ethan-1-amine group.

Uniqueness

The uniqueness of 2-(2-Isopropyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)ethan-1-amine lies in its specific substituent groups, which confer distinct chemical and biological properties. These properties make it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C11H19N3S

Molecular Weight

225.36 g/mol

IUPAC Name

2-(2-propan-2-yl-6,7-dihydro-4H-thiopyrano[4,3-c]pyrazol-3-yl)ethanamine

InChI

InChI=1S/C11H19N3S/c1-8(2)14-11(3-5-12)9-7-15-6-4-10(9)13-14/h8H,3-7,12H2,1-2H3

InChI Key

QSKQLSRXOLRCBZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=C2CSCCC2=N1)CCN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.